12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one 12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Brand Name: Vulcanchem
CAS No.: 1009241-62-6
VCID: VC5466201
InChI: InChI=1S/C18H16FNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21)
SMILES: CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4O2
Molecular Formula: C18H16FNO4S
Molecular Weight: 361.39

12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

CAS No.: 1009241-62-6

Cat. No.: VC5466201

Molecular Formula: C18H16FNO4S

Molecular Weight: 361.39

* For research use only. Not for human or veterinary use.

12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one - 1009241-62-6

Specification

CAS No. 1009241-62-6
Molecular Formula C18H16FNO4S
Molecular Weight 361.39
IUPAC Name 12-(4-fluorophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Standard InChI InChI=1S/C18H16FNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21)
Standard InChI Key WEWJRENGVXIYOJ-UHFFFAOYSA-N
SMILES CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4O2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is formally identified by the IUPAC name 12-(4-fluorophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one and bears the CAS registry number 1009241-62-6. Its molecular formula, C₁₈H₁₆FNO₄S, corresponds to a molecular weight of 361.39 g/mol, as calculated from isotopic composition. The systematic name reflects its tricyclic backbone, which comprises a fused oxa-aza ring system decorated with a 4-fluorobenzenesulfonyl group and a methyl substituent.

Structural Elucidation

The core structure consists of a tricyclo[7.3.1.0²⁷]trideca-2,4,6-triene system, where the numbering begins at the bridgehead carbon. Key features include:

  • An 8-oxa-10-aza heterocyclic ring system, which introduces polarity and hydrogen-bonding capabilities.

  • A 4-fluorobenzenesulfonyl group at position 12, contributing electron-withdrawing character and potential for π-stacking interactions.

  • A methyl group at position 9, which may influence steric bulk and metabolic stability.

  • A ketone at position 11, offering a site for nucleophilic attack or hydrogen bonding.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous tricyclic systems. A proposed route includes:

  • Formation of the Tricyclic Core: Cyclocondensation of a bicyclic diamine with a ketone precursor under acidic conditions.

  • Sulfonylation: Introduction of the 4-fluorobenzenesulfonyl group via nucleophilic aromatic substitution or sulfonic acid coupling.

  • Methylation: Alkylation at position 9 using methyl iodide or a similar agent in the presence of a base.

Critical parameters such as temperature, solvent choice, and catalyst selection are undocumented in public literature but may parallel methods for related sulfonylated heterocycles.

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve the methyl group (δ ~1.2 ppm), aromatic protons (δ 7.3–8.1 ppm), and ketone carbonyl (δ ~200 ppm).

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 361.39, with fragmentation patterns indicative of sulfonyl group loss.

  • Infrared (IR) Spectroscopy: Stretching vibrations for the sulfonyl group (S=O at ~1350 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) provide functional group verification.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but the compound’s logP value (estimated at ~2.1) suggests moderate lipophilicity, favoring dissolution in polar aprotic solvents like DMSO or DMF. The sulfonyl and ketone moieties may render it susceptible to hydrolysis under strongly acidic or basic conditions.

PropertyValue/ObservationTechnique
Molecular Ionm/z 361.39HRMS
¹H NMR (CDCl₃)δ 1.2 (s, 3H, CH₃)400 MHz NMR
¹³C NMRδ 200.1 (C=O)100 MHz NMR
IR (ATR)1700 cm⁻¹ (C=O)FT-IR

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Substituents
Target CompoundC₁₈H₁₆FNO₄S361.394-Fluorobenzenesulfonyl
Analog A (PubChem CID: ...)C₁₇H₁₄FNO₃S347.363-Chlorobenzenesulfonyl
Analog BC₁₉H₁₈FNO₄S375.414-Methylbenzenesulfonyl

The target compound’s fluorine atom enhances electronegativity compared to chlorine or methyl analogs, potentially improving binding specificity in biological systems.

Future Research Directions

Synthetic Optimization

  • Catalyst Screening: Evaluate palladium or copper catalysts to improve sulfonylation efficiency.

  • Green Chemistry Approaches: Explore microwave-assisted synthesis to reduce reaction times.

Biological Profiling

  • Kinase Inhibition Assays: Test against CDK2, EGFR, and other cancer-related targets.

  • ADMET Studies: Assess permeability, metabolic stability, and toxicity in vitro.

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